

Technical Guide: 2-Fluoro-3-methylbenzyl bromide - Purity and Appearance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Fluoro-3-methylbenzyl bromide*

Cat. No.: *B118397*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and appearance of **2-Fluoro-3-methylbenzyl bromide** (CAS No. 151412-12-3), a key intermediate in organic synthesis. This document outlines its physical and chemical properties, methods for purity assessment, and a representative synthetic protocol.

Physicochemical Properties and Appearance

2-Fluoro-3-methylbenzyl bromide is a reactive organic compound utilized in the synthesis of a variety of more complex molecules. Its appearance and physical properties are crucial indicators of its quality.

Table 1: Physical and Chemical Properties of **2-Fluoro-3-methylbenzyl bromide**

Property	Value	Reference
CAS Number	151412-12-3	[1]
Molecular Formula	C ₈ H ₈ BrF	[1]
Molecular Weight	203.05 g/mol	[1]
Appearance	Clear, colorless liquid	[2]
Refractive Index	1.5450-1.5500 @ 20°C	[2]
Purity (by GC)	≥96.0% to 99%	[1] [2]
Synonyms	1-(bromomethyl)-2-fluoro-3-methylbenzene, α-Bromo-2-fluoro-m-xylene	

One supplier has noted the appearance as a "White powder"[\[1\]](#), which may indicate the substance can exist as a low-melting solid or that different suppliers provide it in different forms. However, the majority of sources describe it as a liquid[\[2\]](#)[\[3\]](#).

Purity Assessment

The purity of **2-Fluoro-3-methylbenzyl bromide** is most commonly determined by Gas Chromatography (GC), with typical purities ranging from ≥96.0% to 99%[\[1\]](#)[\[2\]](#).

Table 2: Summary of Reported Purity Levels

Purity Level	Analytical Method	Reference
≥96.0%	Gas Chromatography (GC)	[2]
97%	Not specified	
98%	Not specified	
99%	Not specified	[1]

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

While a specific, validated GC method for **2-Fluoro-3-methylbenzyl bromide** is not publicly available in the searched literature, a general protocol based on methods for similar alkyl halides can be employed.

Objective: To determine the purity of a sample of **2-Fluoro-3-methylbenzyl bromide** by assessing the area percentage of the main peak.

Instrumentation:

- Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
- Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a DB-5ms or equivalent).
- Autosampler or manual injection system.
- Data acquisition and processing software.

Reagents and Materials:

- **2-Fluoro-3-methylbenzyl bromide** sample.
- High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

GC Conditions (Representative):

- Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., DB-5ms).
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 μ L.
- Split Ratio: 50:1.

- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Final hold: 5 minutes at 280°C.
- Detector Temperature (FID): 300°C.
- Hydrogen Flow: 30 mL/min.
- Air Flow: 300 mL/min.
- Makeup Gas (Helium): 25 mL/min.

Procedure:

- Sample Preparation: Prepare a dilute solution of the **2-Fluoro-3-methylbenzyl bromide** sample in the chosen solvent (e.g., 1 mg/mL).
- Injection: Inject the prepared sample into the GC system.
- Data Acquisition: Record the chromatogram for the duration of the run.
- Data Analysis: Integrate the peaks in the chromatogram. Calculate the area percentage of the main peak corresponding to **2-Fluoro-3-methylbenzyl bromide** to determine its purity.

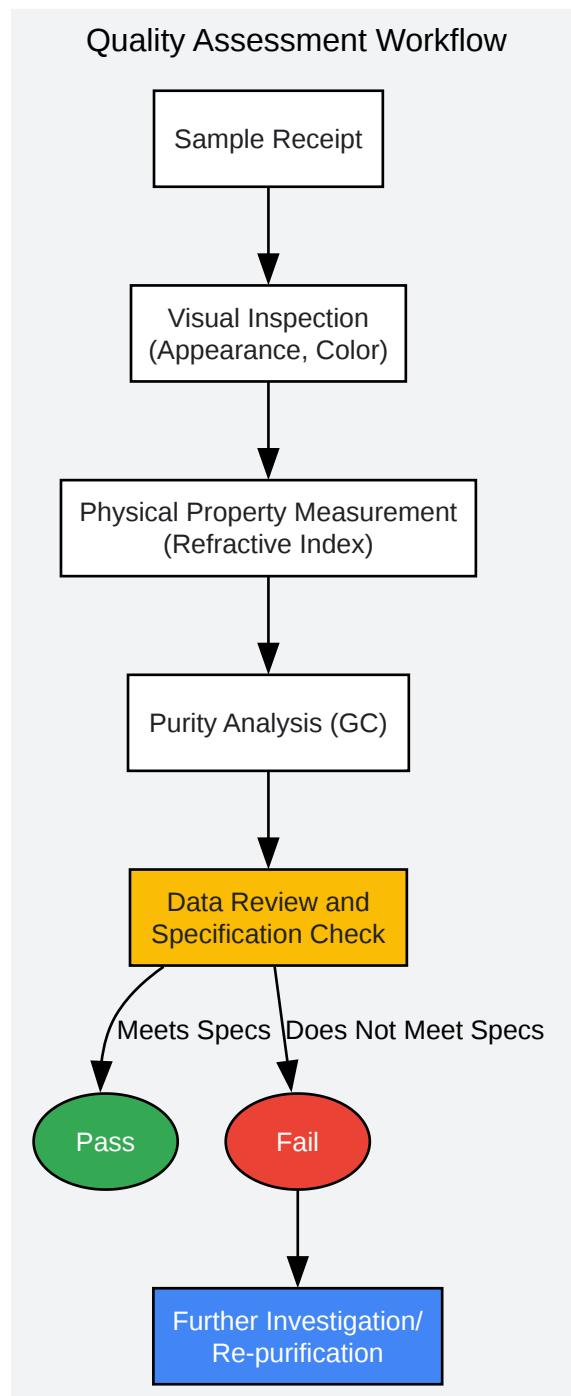
Synthesis and Purification

A common and effective method for the synthesis of benzylic bromides from the corresponding toluenes is through free-radical bromination using N-Bromosuccinimide (NBS).

Experimental Protocol: Synthesis of **2-Fluoro-3-methylbenzyl bromide**

Reaction Scheme:

Materials:


- 2-Fluoro-3-methyltoluene.
- N-Bromosuccinimide (NBS).
- A radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide).
- Anhydrous solvent (e.g., carbon tetrachloride or a safer alternative like acetonitrile).
- Reaction flask, condenser, magnetic stirrer, and heating mantle.

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-methyltoluene in the chosen anhydrous solvent.
- Add N-Bromosuccinimide (1.05 equivalents) and the radical initiator (catalytic amount) to the flask.
- Heat the reaction mixture to reflux and maintain reflux for several hours, monitoring the reaction progress by TLC or GC.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the solid succinimide by-product and wash it with a small amount of the solvent.
- Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to obtain pure **2-Fluoro-3-methylbenzyl bromide**.

Workflow for Quality Assessment

The following diagram illustrates a typical workflow for the quality assessment of **2-Fluoro-3-methylbenzyl bromide**.

[Click to download full resolution via product page](#)

Workflow for quality assessment of 2-Fluoro-3-methylbenzyl bromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-3-methylbenzyl bromide [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. To cite this document: BenchChem. [Technical Guide: 2-Fluoro-3-methylbenzyl bromide - Purity and Appearance]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b118397#2-fluoro-3-methylbenzyl-bromide-purity-and-appearance>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com